molecular formula C12H10ClN3 B1416505 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1177215-28-9

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1416505
M. Wt: 231.68 g/mol
InChI Key: SODUIYOZBUSEFJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPDMPC, is a heterocyclic aromatic compound with a wide range of applications in scientific research and industrial synthesis. The compound has a molecular formula of C10H9ClN2 and a molecular weight of 184.6 g/mol. CPDMPC is a colorless, crystalline solid with a melting point of 102°C and a boiling point of 250°C. It is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

  • 1-(4-Chlorophenyl)piperazine

    • Application Summary : This compound is used as a 5-HT-1 serotonin receptor agonist and as a pharmaceutical intermediate .
  • (S)-(-)-1-(4-Chlorophenyl)ethylamine

    • Application Summary : This compound is used as a substrate in palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines .
    • Methods of Application : The compound is used as a substrate in a reaction catalyzed by palladium catalysts on alkaline-earth supports .
    • Results or Outcomes : The outcomes of this application would be the racemization and dynamic kinetic resolution of benzylic amines .
  • 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
    • Application Summary : This compound is obtained by reacting 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase .
    • Methods of Application : The reaction is catalyzed by α-amylase derived from hog pancreas .
    • Results or Outcomes : The reaction yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in a 94% yield .
  • 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
    • Application Summary : This compound is obtained by reacting 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase .
    • Methods of Application : The reaction is catalyzed by α-amylase derived from hog pancreas .
    • Results or Outcomes : The reaction yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in a 94% yield .

properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUIYOZBUSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

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